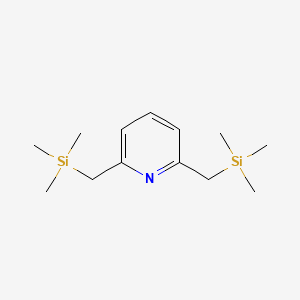
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the benzopyran moiety suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Final Assembly: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antioxidant, or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine would depend on its specific biological targets. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl group and benzopyran core might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine
- N-Ethyl-3,4-dihydro-N-(4-hydroxyphenyl)-2H-1-benzopyran-2-methanamine
Uniqueness
N-Ethyl-3,4-dihydro-N-(4-methoxyphenyl)-2H-1-benzopyran-2-methanamine may be unique in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the ethyl group and methoxyphenyl moiety can affect its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
81816-85-5 |
|---|---|
Molecular Formula |
C19H22NO2+ |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2H-chromen-2-yl-ethyl-methyl-phenylmethoxyazanium |
InChI |
InChI=1S/C19H22NO2/c1-3-20(2,21-15-16-9-5-4-6-10-16)19-14-13-17-11-7-8-12-18(17)22-19/h4-14,19H,3,15H2,1-2H3/q+1 |
InChI Key |
NTLXGHCWULWSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C1C=CC2=CC=CC=C2O1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


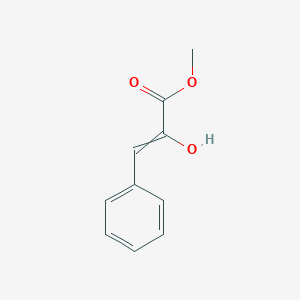

![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
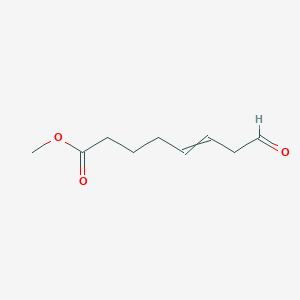
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
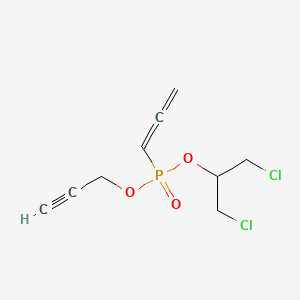
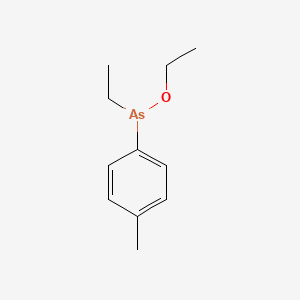
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)
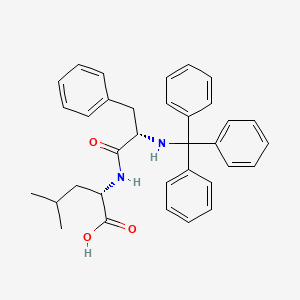
![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)
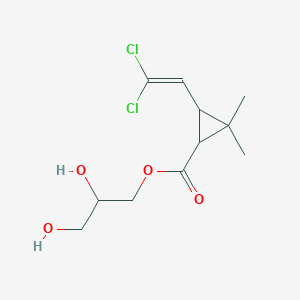
![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
